5-Iodo-2,3-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and two methyl groups at the 2- and 3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dimethylbenzonitrile typically involves the iodination of 2,3-dimethylbenzonitrile. One common method is the Sandmeyer reaction, where 2,3-dimethylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,3-dimethylbenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-amino-2,3-dimethylbenzonitrile when using ammonia.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include the corresponding amines or alkanes.
Coupling: Biaryl compounds are the major products.
Scientific Research Applications
5-Iodo-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3,5-dimethylbenzonitrile
- 2-Iodo-3,4-dimethylbenzonitrile
- 5-Iodo-m-xylene
Uniqueness
5-Iodo-2,3-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H8IN |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-iodo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-6-3-9(10)4-8(5-11)7(6)2/h3-4H,1-2H3 |
InChI Key |
QPORTOLFKHOAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.